5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[2-(phenylsulfanyl)ethyl]furan-2-carboxamide
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Overview
Description
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[2-(phenylsulfanyl)ethyl]furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a pyrimidine ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[2-(phenylsulfanyl)ethyl]furan-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[2-(phenylsulfanyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: H2O2, m-CPBA
- Reducing agents: LiAlH4, sodium borohydride (NaBH4)
- Solvents: DMF, dichloromethane (DCM)
- Catalysts: K2CO3, palladium on carbon (Pd/C)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[2-(phenylsulfanyl)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[2-(phenylsulfanyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The sulfanyl and pyrimidinyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-furoic acid
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid
Uniqueness
Compared to similar compounds, 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[2-(phenylsulfanyl)ethyl]furan-2-carboxamide is unique due to its combination of a furan ring, pyrimidine ring, and sulfanyl groups.
Properties
Molecular Formula |
C20H21N3O2S2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(2-phenylsulfanylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H21N3O2S2/c1-14-12-15(2)23-20(22-14)27-13-16-8-9-18(25-16)19(24)21-10-11-26-17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3,(H,21,24) |
InChI Key |
SKAFTWGRVPHLRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NCCSC3=CC=CC=C3)C |
Origin of Product |
United States |
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